molecular formula C33H22O5 B5032754 5'-(4-methylphenyl)-3'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

5'-(4-methylphenyl)-3'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

Cat. No.: B5032754
M. Wt: 498.5 g/mol
InChI Key: BASIJZFSHJMCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-(4-methylphenyl)-3'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone is a useful research compound. Its molecular formula is C33H22O5 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.14672380 g/mol and the complexity rating of the compound is 966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of an organic compound, particularly in a biological context, refers to how the compound interacts with biological targets, such as proteins or DNA. This often involves binding to a specific site on the target and modulating its activity .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its physical and chemical properties. Some compounds might be toxic, flammable, or reactive, and appropriate precautions should be taken when handling them .

Future Directions

The future directions for research on an organic compound could involve exploring new synthetic routes, investigating new reactions, studying its mechanism of action in more detail, or developing applications based on its properties .

Properties

InChI

InChI=1S/C33H22O5/c1-19-15-17-21(18-16-19)31-32(27(34)22-11-5-6-12-23(22)28(32)35)26(20-9-3-2-4-10-20)33(38-31)29(36)24-13-7-8-14-25(24)30(33)37/h2-18,26,31H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASIJZFSHJMCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3(C(C4(O2)C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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